molecular formula C9H10BrNO2 B8051820 (4-Bromo-3-methylpyridin-2-YL)methyl acetate CAS No. 1448855-05-7

(4-Bromo-3-methylpyridin-2-YL)methyl acetate

Cat. No.: B8051820
CAS No.: 1448855-05-7
M. Wt: 244.08 g/mol
InChI Key: NUUQTSDELIWSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methylpyridin-2-YL)methyl acetate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylpyridin-2-YL)methyl acetate typically involves the following steps:

  • Bromination: The starting material, 3-methylpyridin-2-YL, undergoes bromination to introduce a bromo group at the 4-position.

  • Methylation: The brominated compound is then methylated to form the desired this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Bromo-3-methylpyridin-2-YL)methyl acetate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out to replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Formation of pyridine derivatives with reduced functional groups.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(4-Bromo-3-methylpyridin-2-YL)methyl acetate: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Bromo-3-methylpyridin-2-YL)methyl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

(4-Bromo-3-methylpyridin-2-YL)methyl acetate: can be compared with other similar pyridine derivatives, such as:

  • 4-Bromo-2-methylpyridin-3-YL)methyl acetate

  • 4-Bromo-6-methylpyridin-2-YL)methyl acetate

  • 5-Bromo-2-methylpyridin-3-amine

These compounds share structural similarities but differ in the position of the bromo group and the presence of additional functional groups

Properties

IUPAC Name

(4-bromo-3-methylpyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUQTSDELIWSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238334
Record name 2-Pyridinemethanol, 4-bromo-3-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448855-05-7
Record name 2-Pyridinemethanol, 4-bromo-3-methyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448855-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 4-bromo-3-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.